molecular formula C12H9ClN2O3 B8799937 1-Benzyl-4-chloro-3-nitropyridin-2(1H)-one CAS No. 921214-24-6

1-Benzyl-4-chloro-3-nitropyridin-2(1H)-one

Cat. No. B8799937
M. Wt: 264.66 g/mol
InChI Key: YLADWEVJMFATJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-chloro-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H9ClN2O3 and its molecular weight is 264.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-chloro-3-nitropyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-chloro-3-nitropyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921214-24-6

Product Name

1-Benzyl-4-chloro-3-nitropyridin-2(1H)-one

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

1-benzyl-4-chloro-3-nitropyridin-2-one

InChI

InChI=1S/C12H9ClN2O3/c13-10-6-7-14(12(16)11(10)15(17)18)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

YLADWEVJMFATJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C(C2=O)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1-benzyl-4-hydroxy-3-nitro-1H-pyridine-2-one (3.30 g, 13.4 mmol) in POCl3 (30.8 g, 201 mmol) was heated at for 1 h. After cooling to room temperature, the solvent was evaporated under reduced pressure, and water was carefully added to the chilled residue. The mixture was neutralized with 2 N NaOH, extracted with CHCl3, washed with brine, dried with MgSO4, and concentrated under reduced pressure. The resulting solid was rinsed with Et2O to give 1-benzyl-4-chloro-3-nitro-1H-pyridin-2-one (1.31 g, 37% yield). 1H-NMR (CDCl3): δ 7.36 (m, 6H), 6.29 (d, 1H, J=7.6 Hz), 5.16 (s, 2H). MS: calculated for C12H9ClN2O3+H 265.0; found: 265.1.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
30.8 g
Type
reactant
Reaction Step One

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